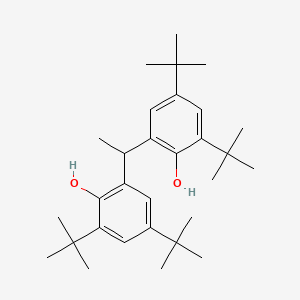

2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

Description

The exact mass of the compound 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-18(21-14-19(27(2,3)4)16-23(25(21)31)29(8,9)10)22-15-20(28(5,6)7)17-24(26(22)32)30(11,12)13/h14-18,31-32H,1-13H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCHWXWXYPEZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038899 | |

| Record name | Tetrabutyl ethylidenebisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 2,2'-ethylidenebis[4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

35958-30-6 | |

| Record name | 2,2′-Ethylidenebis[4,6-di-tert-butylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35958-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutyl ethylidenebisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035958306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2'-ethylidenebis[4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutyl ethylidenebisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylidenebis[4,6-di-tert-butylphenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYL ETHYLIDENEBISPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY30042JFF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (CAS 35958-30-6)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological activities of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.

Chemical and Physical Properties

2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a white crystalline solid. Its core structure consists of two 4,6-di-tert-butylphenol units linked by an ethylidene bridge. This structure contributes to its high molecular weight and low volatility, making it an effective antioxidant in various applications.

Table 1: Physical and Chemical Properties of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₆O₂ | [][2] |

| Molecular Weight | 438.69 g/mol | [] |

| CAS Number | 35958-30-6 | [3] |

| Melting Point | 162-164 °C | [] |

| Boiling Point | 464.8 °C at 760 mmHg | [] |

| Density | 0.975 g/cm³ | [] |

| Appearance | White crystalline solid |

Table 2: Solubility Data of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

| Solvent | Solubility |

| Water | Insoluble |

| Acetone | Soluble |

| Methanol | Soluble |

| Ethyl Acetate | Soluble |

Synthesis

The synthesis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) typically involves the acid-catalyzed condensation of two equivalents of 2,4-di-tert-butylphenol with one equivalent of acetaldehyde.

General Experimental Protocol for Synthesis

This protocol is a representative method based on the synthesis of analogous bisphenolic compounds.

Materials:

-

2,4-Di-tert-butylphenol

-

Acetaldehyde

-

Acid catalyst (e.g., sulfuric acid, hydrochloric acid)

-

Solvent (e.g., toluene, heptane)

-

Sodium hydroxide solution (for neutralization)

-

Sodium sulfate (for drying)

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 2,4-di-tert-butylphenol in the chosen solvent.

-

Catalyst Addition: Slowly add the acid catalyst to the solution while maintaining a specific temperature (e.g., 20-30 °C).

-

Acetaldehyde Addition: Gradually add acetaldehyde to the reaction mixture. The reaction is typically exothermic, and the temperature should be carefully controlled.

-

Reaction: Stir the mixture at a controlled temperature for several hours until the reaction is complete (monitored by techniques like TLC or HPLC).

-

Work-up:

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Wash the organic layer with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).

-

Caption: General workflow for the synthesis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis and quantification of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).

Representative HPLC Protocol

This protocol is adapted from methods used for similar phenolic antioxidants.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

2,2'-Ethylidenebis(4,6-di-tert-butylphenol) standard

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 70% acetonitrile and increasing to 100% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the standard in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the calibration curve.

-

Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

Caption: Workflow for the quantitative analysis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) by HPLC.

Core Application: Antioxidant Activity

2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is primarily used as an antioxidant in plastics, elastomers, and other polymeric materials. Its bulky tert-butyl groups sterically hinder the phenolic hydroxyl group, which enhances its stability and allows it to effectively scavenge free radicals.

Mechanism of Antioxidant Action

The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to a peroxy radical (ROO•), which is a key species in the oxidative degradation of polymers. This process terminates the radical chain reaction.

References

A Comprehensive Technical Guide to the Synthesis and Mechanism of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, reaction mechanism, and antioxidant properties of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. The information is curated to be a valuable resource for professionals in research, science, and drug development.

Introduction

2,2'-Ethylidenebis(4,6-di-tert-butylphenol), also known as [common synonym], is a high-molecular-weight phenolic antioxidant. Its structure, featuring two bulky tert-butyl groups on each phenol ring, imparts significant steric hindrance around the hydroxyl groups. This structural feature is key to its efficacy as a radical scavenger, preventing autoxidation of organic materials. This guide will detail the synthetic route to this compound, elucidate its mechanism of action, and provide relevant experimental protocols.

Synthesis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

The primary industrial synthesis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) involves the acid-catalyzed condensation of 2,4-di-tert-butylphenol with acetaldehyde.[1] This reaction is an example of an electrophilic aromatic substitution.

Synthesis of the Precursor: 2,4-Di-tert-butylphenol

The starting material, 2,4-di-tert-butylphenol, is typically synthesized via the Friedel-Crafts alkylation of phenol with isobutylene, tert-butanol, or methyl tert-butyl ether in the presence of an acid catalyst.[2][3]

Table 1: Summary of Catalytic Systems for 2,4-Di-tert-butylphenol Synthesis

| Catalyst | Alkylating Agent | Temperature (°C) | Pressure | Yield/Selectivity | Reference |

| Acid-supported Alumina | Isobutylene | 120-180 | 1-10 kg/cm ² | High conversion | [2] |

| TPA-SBA-15 | tert-Butanol | Not specified | Not specified | 99.6% phenol conversion, 77% selectivity | [3] |

| Iron/TFA | Di-tert-butylperoxide | Not specified | Not specified | 73% yield | [4] |

Note: TPA-SBA-15 refers to tungstophosphoric acid supported on Santa Barbara Amorphous No. 15 mesoporous silica. TFA is trifluoroacetic acid.

Synthesis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

Reaction Scheme:

Caption: Acid-catalyzed condensation of 2,4-di-tert-butylphenol with acetaldehyde.

Experimental Protocol (Adapted)

-

Materials:

-

2,4-Di-tert-butylphenol

-

Acetaldehyde

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

Heptane (or another suitable solvent)

-

Sodium Carbonate or Sodium Hydroxide solution (for neutralization)

-

Anhydrous Sodium Sulfate (for drying)

-

Ethanol/water mixture (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 2,4-di-tert-butylphenol in heptane.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Gradually add acetaldehyde to the reaction mixture. An exothermic reaction may be observed.

-

Heat the mixture to a temperature in the range of 60-120°C and maintain for 2-4 hours with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by washing the organic layer with a sodium carbonate or sodium hydroxide solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).

-

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C30H46O2 | [5][6] |

| Molecular Weight | 438.69 g/mol | [] |

| CAS Number | 35958-30-6 | [5][6] |

| Melting Point | 162-164 °C | [][8] |

| Boiling Point | 464.8 °C (Predicted) | [] |

| Appearance | Solid |

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism.

References

- 1. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) [webbook.nist.gov]

- 6. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | C30H46O2 | CID 118899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

A Technical Guide to the Thermal Degradation Pathway of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathway of the antioxidant 2,2'-Ethylidenebis(4,6-di-tert-butylphenol). The information presented is synthesized from available literature on hindered phenolic antioxidants and the analysis of structurally similar compounds. This document outlines the proposed degradation mechanism, key degradation products, and detailed experimental protocols for characterization.

Introduction

2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a high-molecular-weight hindered phenolic antioxidant widely used to protect polymers and other organic materials from thermo-oxidative degradation.[1] Understanding its thermal stability and degradation pathway is crucial for predicting its performance at elevated processing temperatures, ensuring the longevity of the stabilized material, and identifying potential degradation products that may have toxicological implications.

Hindered phenolic antioxidants function by scavenging free radicals, thereby interrupting the auto-oxidation cycle of materials.[2] The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the phenoxyl radical that is formed, increasing its stability and preventing it from initiating further detrimental reactions.[1] However, at sufficiently high temperatures, the molecule itself can undergo thermal decomposition.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 35958-30-6 | [3][4] |

| Molecular Formula | C30H46O2 | [3][4] |

| Molecular Weight | 438.69 g/mol | [5][6] |

| Melting Point | 162-164 °C | [5][6] |

| Appearance | Solid | [5] |

Proposed Thermal Degradation Pathway

The initial and primary degradation events are hypothesized to be the homolytic cleavage of the C-C bond in the ethylidene bridge and the loss of the tert-butyl groups. At higher temperatures, further fragmentation of the phenolic rings can occur.

The proposed pathway is visualized in the following diagram:

Caption: Proposed thermal degradation pathway of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).

Potential Thermal Degradation Products

Based on the proposed degradation pathway, a number of degradation products can be anticipated. The primary products are expected to result from the scission of the ethylidene bridge and the elimination of the tert-butyl groups. A list of potential degradation products is provided in Table 2.

| Product Name | Molecular Formula | Role in Degradation |

| 2,4-di-tert-butylphenol | C14H22O | Primary product from bridge cleavage |

| Isobutene | C4H8 | Product of tert-butyl group elimination |

| Methane | CH4 | Product of further fragmentation at high temperatures |

| Carbon Monoxide | CO | Product of ring fragmentation |

| Carbon Dioxide | CO2 | Product of oxidation if oxygen is present |

Experimental Protocols for Characterization

The thermal degradation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) can be investigated using a combination of thermoanalytical and chromatographic techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Place 5-10 mg of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) into a TGA crucible.

-

Place the crucible in the TGA instrument.

-

Heat the sample from room temperature (e.g., 30 °C) to an upper temperature limit (e.g., 700 °C) at a constant heating rate of 10 °C/min.[9]

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50 ml/min to prevent thermo-oxidative degradation.[9]

-

Record the sample mass as a function of temperature.

-

The onset of decomposition is determined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to observe any endothermic or exothermic events associated with degradation.

Methodology:

-

Seal 5-10 mg of the sample in an aluminum DSC pan.

-

Place the pan in the DSC instrument alongside an empty reference pan.

-

Heat the sample under a nitrogen atmosphere (50 mL/min) at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point and expected decomposition region (e.g., 30 °C to 400 °C).[10]

-

Record the heat flow to the sample relative to the reference.

-

The melting point is identified as the peak of the endothermic event corresponding to fusion. Decomposition may be indicated by subsequent exothermic or complex endothermic events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Methodology:

-

Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of the sample into a pyrolysis tube.

-

Insert the tube into the pyrolyzer, which is directly coupled to the GC/MS inlet.

-

Pyrolyze the sample at a series of defined temperatures (e.g., 300 °C, 600 °C, and 900 °C) for a short duration (e.g., 15 seconds) under an inert atmosphere.[11]

-

The degradation products are swept by the carrier gas (e.g., helium) onto the GC column.

-

Separate the degradation products using a suitable GC temperature program (e.g., initial temperature of 50 °C, ramped to 300 °C).

-

Identify the separated compounds using the mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST).

The following diagram illustrates a typical experimental workflow for the analysis of thermal degradation products.

Caption: Experimental workflow for thermal degradation analysis.

Illustrative Quantitative Data

The following tables present an illustrative summary of the type of quantitative data that would be obtained from the experimental procedures described above. Note that these are representative values and actual experimental results may vary.

Table 3: Illustrative TGA Data for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

| Temperature (°C) | Mass Loss (%) | Degradation Stage |

| T-onset | ~5% | Onset of decomposition |

| T-peak1 | ~40% | Loss of tert-butyl groups |

| T-peak2 | ~80% | Bridge cleavage and ring fragmentation |

| >600 | >95% | Final residue |

Table 4: Illustrative DSC Data

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Melting | 162-164 | Endothermic |

| Decomposition | >250 | Complex (Endo/Exothermic) |

Conclusion

The thermal degradation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is proposed to proceed through a free-radical mechanism initiated by the homolytic cleavage of the ethylidene bridge and the loss of tert-butyl groups. Key degradation products are likely to include 2,4-di-tert-butylphenol and isobutene, with further fragmentation to smaller volatile compounds at higher temperatures. A combination of TGA, DSC, and Py-GC/MS provides a robust analytical approach to fully characterize the thermal stability and degradation pathway of this important antioxidant. The experimental protocols and illustrative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of polymer science, materials science, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | C30H46O2 | CID 118899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) [webbook.nist.gov]

- 4. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) [webbook.nist.gov]

- 5. 2,2′-亚乙基双(4,6-二叔丁基酚) 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Profile of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol): A Technical Guide

An in-depth guide to the spectroscopic data and analytical methodologies for the characterization of the industrial antioxidant 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. The information presented is curated for researchers, scientists, and drug development professionals who require detailed analytical data for the identification, quantification, and characterization of this compound. This document includes tabulated summaries of quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol). The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is characterized by distinct signals corresponding to the aromatic protons, the bridging ethylidene group, the tert-butyl groups, and the hydroxyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | s | 2H | Ar-H |

| ~7.0 | s | 2H | Ar-H |

| ~5.1 | s | 2H | -OH |

| ~4.5 | q | 1H | -CH(CH₃)- |

| ~1.7 | d | 3H | -CH(CH₃)- |

| ~1.4 | s | 18H | -C(CH₃)₃ |

| ~1.3 | s | 18H | -C(CH₃)₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Ar-C-OH |

| ~142 | Ar-C |

| ~136 | Ar-C |

| ~126 | Ar-CH |

| ~124 | Ar-CH |

| ~35 | -C(CH₃)₃ |

| ~34 | -C(CH₃)₃ |

| ~31 | -CH(CH₃)- |

| ~30 | -C(CH₃)₃ |

| ~22 | -CH(CH₃)- |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.[1]

-

¹H NMR Acquisition Parameters:

-

Number of Scans: 8-16 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Pulse Width: A 90° pulse is used to excite the protons.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.

-

Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) shows characteristic absorption bands for the hydroxyl, aromatic, and alkyl groups.

FTIR Spectral Data (KBr Pellet) [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3650 | Strong, Sharp | O-H stretch (free hydroxyl) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1480 | Medium | C=C stretch (aromatic) |

| ~1430 | Medium | C-H bend (methyl) |

| ~1360 | Medium | C-H bend (tert-butyl) |

| ~1230 | Strong | C-O stretch (phenol) |

| ~1150 | Medium | C-H in-plane bend (aromatic) |

| ~870 | Medium | C-H out-of-plane bend (aromatic) |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The following protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state FTIR analysis:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder to minimize scattering of the IR beam.

-

-

Pellet Formation:

-

Transfer a portion of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet or an empty beam path should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) mass spectrometry of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) results in the formation of a molecular ion and characteristic fragment ions.

Electron Ionization (EI) Mass Spectral Data [3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 438 | 30 | [M]⁺ (Molecular Ion) |

| 423 | 100 | [M - CH₃]⁺ |

| 233 | 25 | [C₁₅H₂₅O]⁺ |

| 217 | 40 | [C₁₄H₂₁O]⁺ |

| 205 | 15 | [C₁₄H₂₁]⁺ |

| 57 | 80 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of semi-volatile compounds like 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. For complex matrices, a derivatization step, such as silylation, may be necessary to increase the volatility of the analyte.[4]

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Injector: Splitless injection is often employed for trace analysis, with an injector temperature of around 280-300 °C.

-

Oven Temperature Program: A temperature program starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300-320 °C) is used to ensure good separation.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Scan Range: A mass range of m/z 50-500 is typically sufficient to observe the molecular ion and key fragments.

-

Ion Source Temperature: The ion source is typically maintained at a temperature of 200-250 °C.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and their applications.

References

An In-depth Technical Guide to the Free Radical Scavenging Mechanism of Hindered Phenolic Antioxidants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hindered phenolic antioxidants are a cornerstone of stabilization in various industries and hold significant promise in drug development due to their potent free radical scavenging capabilities. Their unique structural feature—a phenolic hydroxyl group flanked by bulky alkyl groups—governs their efficacy and mechanism of action. This guide provides a comprehensive overview of the core mechanisms, quantitative measures of activity, detailed experimental protocols for evaluation, and the interplay with cellular signaling pathways.

The Core Mechanism: A Step-by-Step Analysis

The primary function of a hindered phenolic antioxidant (ArOH) is to intercept and neutralize highly reactive free radicals (R•), thereby terminating the destructive chain reactions of oxidation. This process is predominantly governed by the mechanism of hydrogen atom transfer (HAT).

-

Hydrogen Atom Donation: The antioxidant donates the hydrogen atom from its hydroxyl group (-OH) to a free radical. This neutralizes the radical, converting it into a stable, non-reactive species (RH).[1][2]

-

Formation of a Stabilized Phenoxyl Radical: Upon donating the hydrogen atom, the hindered phenolic antioxidant is transformed into a phenoxyl radical (ArO•).[1]

-

Stabilization and Termination: The steric hindrance provided by the bulky alkyl groups (typically tert-butyl groups) ortho to the hydroxyl group plays a crucial role.[3] This steric shielding stabilizes the phenoxyl radical, preventing it from initiating new oxidation chains.[4] The stability is further enhanced by the delocalization of the unpaired electron across the aromatic ring.[1] The stabilized phenoxyl radical can then react with another free radical to form a stable, non-radical adduct, effectively terminating the chain reaction.[1]

The efficacy of this process is largely dependent on the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen donation and, consequently, a faster scavenging rate.[5]

Logical Relationship Diagram: Free Radical Scavenging Cycle

References

- 1. partinchem.com [partinchem.com]

- 2. Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

2,2'-Ethylidenebis(4,6-di-tert-butylphenol) molecular structure and reactivity

An In-depth Technical Guide: 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

Abstract

This technical guide provides a comprehensive overview of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. It is a compound of significant industrial importance, primarily utilized as a stabilizer to prevent oxidative degradation in polymers, plastics, and elastomers. This document details its molecular structure, physicochemical properties, and core reactivity, with a specific focus on its antioxidant mechanism. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, designed for researchers, scientists, and professionals in drug development and material science. All quantitative data is systematically organized into tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Molecular Structure and Identification

2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a symmetrical molecule characterized by two 4,6-di-tert-butylphenol units linked by an ethylidene bridge at the ortho positions (2,2') relative to the hydroxyl groups. The defining feature of its structure is the presence of bulky tert-butyl groups flanking the phenolic hydroxyls. This steric hindrance is fundamental to its function as a high-performance antioxidant.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol[1][] |

| CAS Number | 35958-30-6[1][3][4][5][6] |

| Molecular Formula | C₃₀H₄₆O₂[1][3][4][5][6] |

| Molecular Weight | 438.69 g/mol [4][6] |

| SMILES | CC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O[1] |

| InChI Key | DXCHWXWXYPEZKM-UHFFFAOYSA-N[1][5] |

| Synonyms | Isonox 129, Vanox 1290, Anox 29, Tinogard NOA, Tetrabutyl ethylidenebisphenol[1][3][5][6] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, reflecting its solid, high-melting-point nature and its high lipophilicity.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Solid | |

| Melting Point | 161-164 °C | [3][4] |

| Boiling Point | 464.8 ± 40.0 °C (Predicted) | [][3][7] |

| Density | 0.975 ± 0.06 g/cm³ (Predicted) | [][3] |

| Flash Point | 177.7 °C to >380 °C (Values vary significantly by source) | [3][8] |

| pKa | 11.28 ± 0.50 (Predicted) | [3][7] |

| LogP | 8.4 to 10.1 (Predicted, method-dependent) | [1][3][9] |

| Topological Polar Surface Area | 40.5 Ų | [1][3] |

Table 3: Spectroscopic Data Summary

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals include: singlets for tert-butyl protons, distinct signals for aromatic protons, a quartet for the methine (CH) proton of the ethylidene bridge, a doublet for the methyl (CH₃) protons of the bridge, and a broad singlet for the sterically hindered hydroxyl (OH) protons. |

| ¹³C NMR | Aromatic carbons, quaternary carbons of the tert-butyl groups, methyl and methine carbons of the bridge, and the carbon bearing the hydroxyl group are expected to show distinct signals. |

| Infrared (IR) | A characteristic broad absorption band for the O-H stretch (phenolic) around 3500-3650 cm⁻¹ (sharp due to steric hindrance preventing strong H-bonding), C-H stretching bands for alkyl groups just below 3000 cm⁻¹, and aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region.[5] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z 438. The fragmentation pattern would likely involve cleavage at the ethylidene bridge, leading to prominent fragment ions.[1][5] |

Core Reactivity: The Antioxidant Mechanism

The primary function of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is to inhibit oxidation by scavenging free radicals. This reactivity is dictated by the phenolic hydroxyl groups and the steric hindrance provided by the adjacent tert-butyl groups.

The mechanism involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a highly reactive free radical (e.g., a peroxy radical, ROO•) that is propagating an oxidation chain reaction. This process neutralizes the radical, terminating the chain. The resulting phenoxy radical is significantly stabilized by two factors:

-

Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring.

-

Steric Hindrance: The bulky tert-butyl groups at the ortho positions physically block the radical center on the oxygen atom, preventing it from participating in further undesirable reactions. This steric shielding is crucial for its efficacy as a primary antioxidant.

References

- 1. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | C30H46O2 | CID 118899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) [webbook.nist.gov]

- 6. Tetrabutyl ethylidenebisphenol | SIELC Technologies [sielc.com]

- 7. 2,2'-ETHYLIDENEBIS(4,6-DI-TERT-BUTYLPHENOL) One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. accustandard.com [accustandard.com]

- 9. chemeo.com [chemeo.com]

An In-depth Technical Guide to the Solubility of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the antioxidant 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (CAS No. 35958-30-6) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and polymer science who utilize this compound in their work.

Core Quantitative Data

The solubility of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant, is a critical parameter for its application in various formulations, including plastics, elastomers, adhesives, and oils. The following table summarizes the available quantitative solubility data in common organic solvents at ambient temperature.

| Solvent | Temperature (°C) | Solubility (% w/w) |

| Acetone | 20 | >100 |

| Toluene | 20 | 44 |

| Cyclohexane | 20 | 27 |

| Heptane | 20 | 18 |

| Ethanol | 20 | 6 |

Note: The data presented is based on available technical data sheets. Further research into the temperature-dependent solubility of this compound is recommended for specific applications.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) are not extensively detailed in publicly available literature, a standard methodology can be derived from established practices for similar phenolic compounds and polymer additives. The most common and reliable method is the isothermal shake-flask method followed by gravimetric or spectrophotometric analysis .

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

a. Materials and Equipment:

-

2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

b. Procedure:

-

Sample Preparation: Accurately weigh an excess amount of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) and add it to a series of sealed flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flasks in a temperature-controlled shaker bath set to the desired temperature (e.g., 20°C, 30°C, 40°C). Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the flasks to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to prevent any undissolved particles from being included in the analysis.

Analytical Determination

a. Gravimetric Method:

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven or under a gentle stream of inert gas at a temperature that facilitates solvent evaporation without degrading the solute.

-

Drying to Constant Weight: Dry the residue to a constant weight.

-

Calculation: The solubility is calculated as the mass of the dried residue per mass or volume of the solvent used.

b. UV-Vis Spectrophotometry:

-

Standard Curve Preparation: Prepare a series of standard solutions of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) of known concentrations in the solvent of interest.

-

Absorbance Measurement: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the compound.

-

Calibration Curve: Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration in the saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).

Caption: Workflow for Solubility Determination

This guide provides a foundational understanding of the solubility of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) and a practical framework for its experimental determination. For specific, high-precision applications, it is recommended to validate these methods and expand the data to include a wider range of temperatures and solvents.

An In-depth Technical Guide to the Reaction Products of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of reaction products derived from 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. The document details the expected reaction pathways, experimental protocols for product generation and analysis, and summarizes key quantitative data.

Introduction

2,2'-Ethylidenebis(4,6-di-tert-butylphenol), also known by trade names such as Isonox 129 and Vanox 1290, is a high-molecular-weight antioxidant widely used to protect polymers, elastomers, and other organic materials from thermo-oxidative and photo-oxidative degradation.[1] Its efficacy stems from the presence of sterically hindered phenolic hydroxyl groups that can donate a hydrogen atom to neutralize free radicals, thereby terminating chain reactions. Understanding the reaction products of this antioxidant is crucial for evaluating its performance, predicting its fate in biological and environmental systems, and identifying potential metabolites or degradants.

The primary reaction of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in the presence of oxidizing agents involves the formation of a phenoxyl radical. This radical is stabilized by the bulky tert-butyl groups at the ortho positions, which sterically hinder further reactions and delocalize the unpaired electron. The subsequent reactions of this phenoxyl radical are key to the formation of various transformation products.

Key Physicochemical and Spectroscopic Data of the Parent Compound

A thorough characterization of the starting material is fundamental for the subsequent analysis of its reaction products.

| Property | Value | Reference |

| CAS Number | 35958-30-6 | [2][3] |

| Molecular Formula | C₃₀H₄₆O₂ | [3][4] |

| Molecular Weight | 438.69 g/mol | [2] |

| Melting Point | 162-164 °C | [2] |

| Appearance | White Powder | [1] |

Spectroscopic Data:

-

¹H NMR: Spectra are available from various commercial suppliers and databases.[2]

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides reference spectra.[4]

-

Infrared (IR) Spectroscopy: Reference spectra are available in the NIST/EPA Gas-Phase Infrared Database.[5]

Anticipated Reaction Pathways and Products

Based on the chemistry of hindered phenols, the primary reaction of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) under oxidative stress is the formation of a phenoxyl radical. This radical can then undergo several transformation pathways:

-

Radical Coupling: Two phenoxyl radicals can couple to form dimeric structures. This can occur through C-C or C-O-C linkages. For bisphenols, this can lead to the formation of stilbenequinones.

-

Disproportionation: In some instances, phenoxyl radicals can disproportionate to yield the parent phenol and a quinone methide.

-

Reaction with other Radicals: The phenoxyl radical can react with other radical species present in the system, such as peroxyl radicals, to form adducts.

-

Oxidation to Quinones: Further oxidation of the phenoxyl radical can lead to the formation of corresponding benzoquinones.

A likely and significant oxidation product of many bisphenolic antioxidants is the corresponding stilbenequinone (or stilbylquinone) . For 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), this would be 3,3',5,5'-tetra-tert-butyl-α,α'-dimethylstilbenequinone.

References

- 1. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) CAS No. 35958-30-6 | Tintoll [uvabsorber.com]

- 2. 2,2 -Ethylidene-bis(4,6-di-tert-butylphenol) 99 35958-30-6 [sigmaaldrich.com]

- 3. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) [webbook.nist.gov]

- 4. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | C30H46O2 | CID 118899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) [webbook.nist.gov]

An In-depth Technical Guide to the Photodegradation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photodegradation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (EBP), a sterically hindered phenolic antioxidant. Due to a lack of direct studies on the photodegradation of EBP, this document extrapolates information from studies on structurally similar phenolic compounds, such as other bisphenols and tert-butylated phenols, to infer potential degradation pathways, experimental protocols for monitoring its degradation, and likely photoproducts. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of polymer chemistry, materials science, and drug development who are concerned with the stability and environmental fate of phenolic antioxidants.

Introduction

2,2'-Ethylidenebis(4,6-di-tert-butylphenol), also known by trade names such as Isonox 129 and Vanox 1290, is a high-molecular-weight hindered phenolic antioxidant. It is widely utilized to protect polymers and other organic materials from thermo-oxidative degradation during processing and end-use. The efficacy of such antioxidants is predicated on their ability to scavenge free radicals. However, their susceptibility to photodegradation can compromise their stabilizing function and lead to the formation of potentially harmful degradation products. Understanding the mechanisms and kinetics of EBP photodegradation is therefore crucial for predicting its long-term performance and environmental impact.

While specific research on the photodegradation of EBP is limited, the extensive body of literature on the photochemistry of other phenolic antioxidants provides a solid foundation for predicting its behavior. This guide synthesizes this related knowledge to present a detailed technical overview.

Postulated Photodegradation Pathways

The photodegradation of phenolic antioxidants like EBP is generally initiated by the absorption of ultraviolet (UV) radiation. This can lead to the formation of excited states and subsequent chemical reactions, primarily involving the phenolic hydroxyl groups and the aromatic rings. The degradation can proceed through direct photolysis or be mediated by photosensitizers.

Based on studies of similar phenolic compounds, the primary photodegradation mechanism for EBP is expected to be the oxidation of the phenolic hydroxyl groups. This process likely leads to the formation of phenoxyl radicals as key intermediates. These radicals can then undergo a variety of reactions, including dimerization, disproportionation, and further oxidation, to form a range of degradation products.

A probable significant degradation pathway involves the formation of colored quinone-methide structures, which can contribute to the discoloration of the stabilized material. Further oxidation can lead to the opening of the aromatic rings, resulting in the formation of smaller, more polar organic molecules.

Caption: Postulated photodegradation pathway of EBP.

Experimental Protocols for Studying Photodegradation

To investigate the photodegradation of EBP, a combination of experimental techniques is required to simulate environmental conditions and analyze the resulting chemical changes. The following protocols are adapted from studies on similar phenolic antioxidants and provide a framework for such investigations.

Sample Preparation and Irradiation

A standardized solution of EBP in a relevant solvent (e.g., acetonitrile, isopropanol, or a solvent mixture simulating a specific matrix) should be prepared. The concentration should be chosen to be representative of typical use levels and to allow for accurate analytical detection.

Irradiation can be performed using a solar simulator or a UV lamp with a specific wavelength output (e.g., 254 nm or broad-spectrum). The intensity of the light source should be monitored and controlled throughout the experiment. Samples should be placed in quartz cuvettes or other UV-transparent vessels. Control samples should be kept in the dark to account for any thermal degradation.

Caption: General experimental workflow for studying EBP photodegradation.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the concentration of EBP and identifying its degradation products.

-

Objective: To monitor the decrease in EBP concentration over time and detect the formation of photoproducts.

-

Instrumentation: A standard HPLC system equipped with a UV detector and preferably a mass spectrometer (MS) for product identification.

-

Methodology:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is commonly employed.

-

Detector: The UV detector should be set to the wavelength of maximum absorbance for EBP (approximately 280 nm).

-

Quantification: A calibration curve should be generated using standards of known EBP concentrations to accurately determine its concentration in the irradiated samples.

-

Product Identification: Mass spectrometry (LC-MS) can be used to determine the mass-to-charge ratio of the degradation products, aiding in their structural elucidation.

-

Quantitative Data (Hypothetical, based on similar compounds)

As no specific quantitative data for the photodegradation of EBP is currently available in the public domain, the following tables present hypothetical data based on typical degradation kinetics observed for other hindered phenolic antioxidants. These tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: Hypothetical Photodegradation Kinetics of EBP in Acetonitrile

| Irradiation Time (hours) | EBP Concentration (mg/L) | % Degradation |

| 0 | 50.0 | 0 |

| 2 | 42.5 | 15 |

| 4 | 35.0 | 30 |

| 8 | 25.0 | 50 |

| 12 | 17.5 | 65 |

| 24 | 7.5 | 85 |

Table 2: Inferred Photodegradation Products of EBP

| Retention Time (min) | m/z | Proposed Structure |

| 12.5 | 438.3 | 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (Parent) |

| 10.2 | 452.3 | Mono-hydroxylated derivative |

| 8.7 | 436.3 | Dehydrogenated product (e.g., quinone-methide) |

| 5.4 | < 300 | Ring-opened fragments |

Conclusion

While direct experimental data on the photodegradation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is scarce, this technical guide provides a robust framework for understanding and investigating its photochemical fate. By drawing parallels with other well-studied phenolic antioxidants, it is postulated that EBP undergoes photo-oxidation primarily at the phenolic hydroxyl groups, leading to the formation of phenoxyl radicals, quinone-methides, and ultimately, ring-opened products. The experimental protocols and analytical methods detailed herein offer a starting point for researchers to conduct specific studies on EBP, which are crucial for a comprehensive assessment of its performance and environmental impact as a polymer stabilizer. Further research is essential to generate specific quantitative data and to fully elucidate the complex photodegradation pathways of this important antioxidant.

An In-depth Technical Guide on the Synthesis and Byproducts of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-ethylidenebis(4,6-di-tert-butylphenol), a significant antioxidant in various industrial applications. The document details the synthetic pathways, potential byproducts, and presents relevant experimental protocols. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction

2,2'-Ethylidenebis(4,6-di-tert-butylphenol), also known by trade names such as Isonox® 129 and Vanox® 1290, is a sterically hindered phenolic antioxidant. Its molecular structure, featuring two bulky tert-butyl groups on each phenol ring, makes it an effective radical scavenger, thereby preventing oxidative degradation of materials. The synthesis of this compound primarily involves a two-step process: the Friedel-Crafts alkylation of phenol to produce the key intermediate, 2,4-di-tert-butylphenol (2,4-DTBP), followed by an acid-catalyzed condensation of 2,4-DTBP with acetaldehyde. Understanding the intricacies of these reactions, including the formation of byproducts, is crucial for optimizing yield, purity, and overall process efficiency.

Synthetic Pathway

The synthesis of 2,2'-ethylidenebis(4,6-di-tert-butylphenol) is a two-stage process, outlined below.

Stage 1: Synthesis of 2,4-Di-tert-butylphenol (2,4-DTBP)

The initial step is the Friedel-Crafts alkylation of phenol with isobutylene in the presence of an acid catalyst. This electrophilic aromatic substitution reaction introduces two tert-butyl groups onto the phenol ring, primarily at the ortho and para positions.

Reaction: Phenol + 2 Isobutylene --(Acid Catalyst)--> 2,4-Di-tert-butylphenol

Commonly used acid catalysts include sulfuric acid, aluminum chloride, and acidic clays. The reaction conditions, such as temperature and catalyst choice, significantly influence the selectivity towards the desired 2,4-disubstituted product over other isomers.

Stage 2: Condensation of 2,4-DTBP with Acetaldehyde

The second stage involves the acid-catalyzed condensation of two molecules of 2,4-DTBP with one molecule of acetaldehyde. This reaction forms a methylene bridge between the two phenolic rings at the ortho position relative to the hydroxyl group, yielding the final product.

Reaction: 2 (2,4-Di-tert-butylphenol) + Acetaldehyde --(Acid Catalyst)--> 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) + H₂O

Strong mineral acids like sulfuric acid or hydrochloric acid are typically employed as catalysts for this condensation.

Byproducts of the Synthesis

Several byproducts can be formed during both stages of the synthesis, impacting the purity and yield of the final product.

Byproducts from 2,4-DTBP Synthesis

The Friedel-Crafts alkylation of phenol is not perfectly selective, leading to the formation of several isomeric and over-alkylated byproducts.

| Byproduct Name | Chemical Formula | Molar Mass ( g/mol ) | Formation Pathway |

| 2,6-Di-tert-butylphenol | C₁₄H₂₂O | 206.33 | Isomeric product of dialkylation. |

| 4-tert-Butylphenol | C₁₀H₁₄O | 150.22 | Mono-alkylation product. |

| 2,4,6-Tri-tert-butylphenol | C₁₈H₃₀O | 262.44 | Over-alkylation of the phenol ring. |

Table 1: Common byproducts in the synthesis of 2,4-Di-tert-butylphenol.

The relative amounts of these byproducts depend on the reaction conditions. For instance, a higher isobutylene to phenol ratio may favor the formation of the tri-substituted product.

Byproducts from the Condensation Reaction

The condensation of 2,4-DTBP with acetaldehyde can also lead to the formation of several impurities. While specific quantitative data is scarce in publicly available literature, the following are potential byproducts based on the reaction mechanism:

-

Positional Isomers: Although the ortho position is sterically favored for the condensation, reaction at other positions on the aromatic ring, though less likely, cannot be entirely ruled out.

-

Oligomeric Byproducts: Uncontrolled condensation reactions can lead to the formation of higher molecular weight oligomers, where more than two phenol units are linked.

-

Spiro Aromatic Compounds: Intramolecular cyclization reactions can potentially lead to the formation of spiro-type structures, especially under harsh acidic conditions.

-

Products of Acetaldehyde Self-Condensation: Under acidic conditions, acetaldehyde can undergo self-condensation (aldol condensation) to form products like crotonaldehyde, which can then react with the phenol or other intermediates.

Experimental Protocols

The following are representative experimental protocols for the two main stages of the synthesis.

Protocol for the Synthesis of 2,4-Di-tert-butylphenol

This protocol is based on the acid-catalyzed alkylation of phenol with isobutylene.

Materials:

-

Phenol

-

Isobutylene

-

Acidic catalyst (e.g., sulfuric acid or activated clay)

-

Solvent (e.g., heptane or chlorobenzene)

Procedure:

-

A solution of phenol in a suitable solvent is charged into a reactor equipped with a stirrer, thermometer, and gas inlet.

-

The acid catalyst is added to the reactor.

-

The reaction mixture is heated to the desired temperature (typically between 70-100°C).

-

Isobutylene gas is bubbled through the reaction mixture at a controlled rate.

-

The reaction is monitored by a suitable analytical technique (e.g., Gas Chromatography) until the desired conversion of phenol is achieved.

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude 2,4-DTBP is purified by vacuum distillation.

General Protocol for the Condensation of 2,4-DTBP with Acetaldehyde

This generalized protocol is based on patent literature describing similar phenolic condensations.

Materials:

-

2,4-Di-tert-butylphenol (2,4-DTBP)

-

Acetaldehyde

-

Acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)

-

Solvent (optional, e.g., a non-polar organic solvent)

Procedure:

-

2,4-DTBP is dissolved or suspended in a suitable solvent (if used) in a reactor equipped with a stirrer, thermometer, and addition funnel.

-

The acid catalyst is added to the reactor, and the mixture is brought to the reaction temperature (e.g., 20-50°C).

-

Acetaldehyde is added dropwise to the reaction mixture over a period of time, maintaining the desired temperature.

-

After the addition is complete, the reaction is stirred for several hours until completion, as monitored by techniques like HPLC or TLC.

-

The reaction mixture is then quenched with water or a basic solution to neutralize the acid catalyst.

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude 2,2'-ethylidenebis(4,6-di-tert-butylphenol) is purified by recrystallization from a suitable solvent (e.g., heptane or ethanol).

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and purification of 2,2'-ethylidenebis(4,6-di-tert-butylphenol).

Conclusion

The synthesis of 2,2'-ethylidenebis(4,6-di-tert-butylphenol) is a well-established industrial process. However, achieving high purity and yield requires careful control of reaction conditions to minimize the formation of byproducts in both the initial alkylation and the final condensation steps. For researchers and professionals in drug development and materials science, a thorough understanding of the potential impurity profile is essential for ensuring the quality and performance of the final product. Further research employing modern analytical techniques such as GC-MS and LC-MS would be beneficial for a more detailed quantitative analysis of the byproducts formed during the condensation of 2,4-DTBP with acetaldehyde.

Methodological & Application

Analytical Methods for the Detection of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol): A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols and comparative data for the analytical determination of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a common antioxidant and stabilizer used in various industrial polymers. The methods outlined are essential for researchers, scientists, and drug development professionals involved in quality control, safety assessment, and migration studies of materials containing this additive.

Introduction

2,2'-Ethylidenebis(4,6-di-tert-butylphenol), also known by trade names such as Isonox 129 and Vanox 1290, is a sterically hindered phenolic antioxidant. Its primary function is to prevent the oxidative degradation of polymers during processing and end-use.[1] Concerns over the potential migration of this and other additives from food contact materials and consumer products into food and the environment necessitate robust and validated analytical methods for its detection and quantification. This document details two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods and Protocols

The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC-UV and GC-MS offer reliable means for the quantification of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of phenolic compounds. It offers a balance of speed, sensitivity, and accessibility. A reverse-phase method is typically employed for the separation of this non-polar analyte.

a) Sample Preparation (from Polymer Matrix):

-

Solvent Extraction: Accurately weigh approximately 1 gram of the polymer sample into a glass vial.

-

Add 10 mL of a suitable solvent such as dichloromethane or a mixture of isopropanol and chloroform (1:5, v/v).[1]

-

Seal the vial and agitate the mixture using a sonicator or shaker for 1-2 hours to facilitate the extraction of the analyte.

-

Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

b) Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 90:10 v/v). For mass spectrometry-compatible methods, formic acid can be used as an additive instead of phosphoric acid.[2]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

c) Calibration:

Prepare a series of standard solutions of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in the mobile phase over a concentration range relevant to the expected sample concentrations. Generate a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it an excellent confirmatory technique. Due to the phenolic nature of the analyte, derivatization is often employed to improve its volatility and chromatographic behavior.

a) Sample Preparation and Derivatization:

-

Follow the solvent extraction procedure as described for the HPLC-UV method (Section 1a).

-

Derivatization (Silylation): To the dried extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl groups.

-

Cool the sample to room temperature before injection.

b) GC-MS Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp to 300 °C at 15 °C/min.

-

Hold at 300 °C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the silylated derivative.

-

Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Quantitative Data Summary

While specific validated method performance data for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is not extensively available in the public domain, the following table summarizes typical performance characteristics that should be achieved during method validation for the analysis of similar phenolic compounds.

| Parameter | HPLC-UV (Typical Values) | GC-MS (Typical Values) |

| Linearity (R²) | ≥ 0.995 | ≥ 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL |

| Recovery (%) | 90 - 110% | 85 - 115% |

| Precision (%RSD) | < 5% | < 10% |

Note: These values are indicative and should be experimentally determined for each specific application and laboratory.

Logical Workflow and Signaling Pathway

The analysis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) typically follows a structured workflow from sample collection to data analysis. The potential biological impact of this compound, based on studies of structurally similar bisphenols, may involve interactions with nuclear hormone receptors.

References

Application Note: HPLC Analysis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2'-Ethylidenebis(4,6-di-tert-butylphenol), also known as Isonox 129, is a high-molecular-weight phenolic antioxidant widely used to protect polymers from degradation during processing and end-use.[1][2][3] Its function is to scavenge radicals, thereby preventing the oxidative degradation of the polymer matrix, which can lead to discoloration, loss of mechanical properties, and overall failure of the plastic material.[1] The concentration of this antioxidant is critical to the performance and stability of the final polymer product. Therefore, a reliable and accurate analytical method for its quantification is essential for quality control and formulation development.

This application note provides a detailed protocol for the determination of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in various polymer matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described are based on established industry standards and scientific publications.[1][4][5]

Experimental Protocols

A successful analysis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in polymers hinges on two critical stages: efficient extraction of the analyte from the polymer matrix and its subsequent separation and quantification by HPLC.

1. Sample Preparation: Extraction of the Antioxidant

The choice of extraction method and solvent depends on the type of polymer. The goal is to effectively extract the antioxidant without dissolving the polymer itself.[4]

Materials and Reagents:

-

Polymer sample (e.g., polyethylene, polypropylene)

-

Dichloromethane (DCM), HPLC grade[6]

-

Isopropanol (IPA), HPLC grade[4]

-

Acetonitrile (ACN), HPLC grade[7]

-

Methanol, HPLC grade

-

2,2'-Ethylidenebis(4,6-di-tert-butylphenol) analytical standard

-

Extraction thimbles

-

Volumetric flasks

-

Syringe filters (0.22 µm PTFE)

Extraction Procedures (Choose one based on polymer type and available equipment):

-

Ultrasonic Bath Extraction (for Polypropylene): [5][6]

-

Weigh approximately 5 grams of the polymer sample, previously ground or pelletized, into an extraction flask.[5]

-

Add 50 mL of a 75:25 (v/v) mixture of dichloromethane and cyclohexane.[5][6]

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes.

-

Allow the solution to cool to room temperature.

-

Decant the extract into a volumetric flask.

-

Repeat the extraction process with a fresh portion of the solvent mixture.

-

Combine the extracts and bring to a final volume.

-

Filter an aliquot of the extract through a 0.22 µm syringe filter prior to HPLC analysis.

-

-

Reflux Extraction (for Polyethylene): [4]

-

Weigh approximately 2-5 grams of the polymer sample into a cellulose extraction thimble.

-

Place the thimble in a Soxhlet extraction apparatus.

-

For polyethylene with a density < 0.94 g/cm³, use isopropanol as the extraction solvent. For densities > 0.94 g/cm³, use cyclohexane.[4]

-

Add 150 mL of the appropriate solvent to the boiling flask.

-

Heat the solvent to reflux and extract for a minimum of 6 hours.

-

After extraction, allow the solution to cool.

-

Quantitatively transfer the extract to a volumetric flask and adjust the volume with the extraction solvent.

-

Filter an aliquot through a 0.22 µm syringe filter before injection.